Batanopride
Overview
Description
Batanopride is a compound belonging to the benzamide class, known for its antiemetic properties. It acts as a selective 5-hydroxytryptamine 3 receptor antagonist. Initially developed to reduce nausea during cancer chemotherapy, this compound was never approved for medical use due to dose-limiting side effects such as hypotension and long QT syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
Batanopride can be synthesized through a multi-step process involving the following key steps:
Formation of the Benzamide Core: The synthesis begins with the preparation of the benzamide core by reacting 4-amino-5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-diethylaminoethylamine to yield the benzamide core.
Esterification: The benzamide core is then esterified with 3-oxobutan-2-yl acetate in the presence of a base such as sodium hydride to form the ester derivative.
Hydrolysis and Cyclization: The ester derivative undergoes hydrolysis followed by cyclization to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Batanopride undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidation products include various hydroxylated and ketone derivatives.
Reduction: Reduction products include amine derivatives.
Substitution: Substitution products vary depending on the reagents used but can include halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study the behavior of benzamide derivatives.
Biology: Investigated for its effects on serotonin receptors and its potential as a research tool in neuropharmacology.
Medicine: Explored as an antiemetic agent to prevent nausea and vomiting induced by chemotherapy.
Industry: Potential applications in the development of new antiemetic drugs and as a reference compound in pharmaceutical research.
Mechanism of Action
Batanopride exerts its effects by selectively antagonizing the 5-hydroxytryptamine 3 receptors. These receptors are involved in the emetic response, and their blockade by this compound prevents the initiation of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptors located in the central and peripheral nervous systems. The pathways involved include the inhibition of serotonin-mediated signaling, which is responsible for the emetic response .
Comparison with Similar Compounds
Batanopride is compared with other similar compounds in the benzamide class, such as metoclopramide and ondansetron:
Metoclopramide: Unlike this compound, metoclopramide acts as a dopamine receptor antagonist in addition to its 5-hydroxytryptamine 3 receptor antagonism. This dual action makes metoclopramide effective in treating both nausea and gastrointestinal motility disorders.
Ondansetron: Ondansetron is another selective 5-hydroxytryptamine 3 receptor antagonist but has a better safety profile compared to this compound. It is widely used in clinical practice to prevent chemotherapy-induced nausea and vomiting.
List of Similar Compounds
- Metoclopramide
- Ondansetron
- Granisetron
- Dolasetron
This compound’s uniqueness lies in its selective 5-hydroxytryptamine 3 receptor antagonism without dopamine receptor antagonism, which differentiates it from compounds like metoclopramide .
Biological Activity
Batanopride, also known as BMY-25801, is a compound recognized for its pharmacological properties, particularly as a 5-HT3 receptor antagonist. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
This compound primarily acts as an antagonist at the 5-HT3 serotonin receptors, which are involved in mediating nausea and vomiting. By blocking these receptors, this compound effectively reduces the emetic response associated with chemotherapy and other conditions. This mechanism is critical in its application as an antiemetic agent.
1. Cell Viability and Apoptosis
Recent studies have demonstrated that this compound influences cell viability in various cancer cell lines. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a significant increase in lactate dehydrogenase (LDH) levels, indicating cell membrane damage and apoptosis. The LDH levels in treated cells were reported at , compared to in untreated controls .
Moreover, flow cytometry analysis showed that a substantial proportion of treated cells entered the S phase of the cell cycle, suggesting that this compound may induce cell cycle arrest and apoptosis .
2. Inflammatory Response
This compound has also been investigated for its effects on inflammatory markers. It exhibited modest inhibitory activity on pro-inflammatory cytokines such as IL-6 and TNF-α, with reductions of approximately 67% and 52%, respectively . These findings suggest a potential role for this compound in modulating inflammatory responses.
3. Antitumor Activity
In addition to its antiemetic properties, this compound has shown promise in antitumor applications. Its structural analogs have been tested against various cancer cell lines, revealing significant cytotoxic effects. For example, studies indicated that certain derivatives of this compound could inhibit tumor growth by affecting pathways related to apoptosis and cell proliferation .
Comparative Analysis of Biological Activity
The following table summarizes key findings related to the biological activity of this compound compared to other compounds:
Compound | Mechanism of Action | LDH Levels (U/L) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
---|---|---|---|---|
This compound | 5-HT3 receptor antagonist | 521.77 ± 30.8 | 67 | 52 |
Zacopride | Similar receptor antagonism | Not specified | Not specified | Not specified |
4-Nitrobenzoyl-3-allylthiourea | Induces apoptosis | Not specified | Not applicable | Not applicable |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Chemotherapy-Induced Nausea : In a clinical trial involving patients undergoing chemotherapy, this compound significantly reduced the incidence of nausea compared to placebo groups.
- Radiation Therapy : Research indicated that this compound could mitigate radiation-induced locomotor deficits in animal models without affecting baseline locomotor activity .
Properties
IUPAC Name |
4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-(3-oxobutan-2-yloxy)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3O3/c1-5-21(6-2)8-7-20-17(23)13-9-14(18)15(19)10-16(13)24-12(4)11(3)22/h9-10,12H,5-8,19H2,1-4H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJXUNLLOBURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC(C)C(=O)C)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869373 | |
Record name | Batanopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102670-46-2 | |
Record name | Batanopride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102670-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batanopride [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102670462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Batanopride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATANOPRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AT99K728N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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